molecular formula C19H22O3 B3263034 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester CAS No. 365543-07-3

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

Cat. No. B3263034
CAS RN: 365543-07-3
M. Wt: 298.4 g/mol
InChI Key: WYGANBJRZJVWKM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester, also known as MPB, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MPB is a member of the benzoic acid ester family and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester” across various fields:

Pharmaceutical Development

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is extensively studied for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be used in the synthesis of various therapeutic agents, particularly those targeting neurological and inflammatory conditions. Researchers are exploring its role in developing new drugs that can modulate specific biological pathways, offering potential treatments for diseases such as Alzheimer’s and rheumatoid arthritis .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its functional groups make it an ideal candidate for various chemical reactions, including esterification, amidation, and cross-coupling reactions. This versatility is crucial for creating novel compounds with potential applications in materials science and medicinal chemistry .

Material Science

The compound’s unique properties are being leveraged in the development of advanced materials. Researchers are investigating its use in creating polymers and resins with enhanced mechanical and thermal properties. These materials could have applications in industries ranging from aerospace to electronics, where high-performance materials are essential .

Analytical Chemistry

In analytical chemistry, 2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester is used as a standard or reference compound in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography and spectroscopy, aiding in the identification and quantification of other compounds in complex mixtures.

These diverse applications highlight the compound’s versatility and importance in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

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properties

IUPAC Name

methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-21-17-14-8-13-16(18(17)19(20)22-2)12-7-6-11-15-9-4-3-5-10-15/h3-5,8-10,13-14H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGANBJRZJVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266255
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(4-phenyl-butyl)-benzoic acid methyl ester

CAS RN

365543-07-3
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365543-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-(4-phenylbutyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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